1-(5-Bromonaphthalen-1-YL)cyclopropan-1-amine
CAS No.:
Cat. No.: VC13569617
Molecular Formula: C13H12BrN
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrN |
|---|---|
| Molecular Weight | 262.14 g/mol |
| IUPAC Name | 1-(5-bromonaphthalen-1-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C13H12BrN/c14-12-6-2-3-9-10(12)4-1-5-11(9)13(15)7-8-13/h1-6H,7-8,15H2 |
| Standard InChI Key | HEZNMIZNITWAMS-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC3=C2C=CC=C3Br)N |
| Canonical SMILES | C1CC1(C2=CC=CC3=C2C=CC=C3Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a bicyclic naphthalene system with a cyclopropane ring fused to an amine group. The bromine atom at the 5-position of naphthalene introduces steric and electronic effects that influence reactivity, while the cyclopropane’s ring strain (bond angles of 60°) enhances its potential for ring-opening reactions . Key structural identifiers include:
Physicochemical Data
While detailed experimental data on melting/boiling points or solubility are absent in available sources, computational and empirical insights can be inferred:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.14–262.15 g/mol | |
| Storage Conditions | Room temperature | |
| CAS Number | 1781089-64-2 |
The bromine atom’s electronegativity (2.96) and the amine’s basicity () suggest moderate polarity, likely rendering the compound soluble in organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Manufacturing
Challenges in Synthesis
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Ring Strain: The cyclopropane’s instability necessitates low-temperature reactions to prevent decomposition.
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Regioselectivity: Achieving selective bromination at the naphthalene’s 5-position requires careful control of reaction conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), facilitating the construction of biaryl structures prevalent in drug candidates . For example:
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Anticancer Agents: Brominated naphthalenes are precursors to kinase inhibitors targeting oncogenic signaling pathways .
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Neuroactive Compounds: The amine group can be derivatized into sulfonamides or urea derivatives for central nervous system (CNS) drug discovery .
Materials Science
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Liquid Crystals: The planar naphthalene core and rigid cyclopropane may enhance mesophase stability in display technologies .
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Polymer Additives: Bromine’s flame-retardant properties could be leveraged in polymer composites .
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Photoredox Catalysis: Leveraging the naphthalene’s absorbance in the UV range for light-mediated functionalization .
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Bioconjugation: Exploring the amine group for attachment to biomolecules (e.g., antibodies) in targeted drug delivery .
Computational Modeling
Density functional theory (DFT) studies could predict reactivity patterns, optimizing conditions for selective transformations .
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